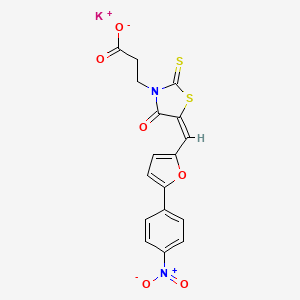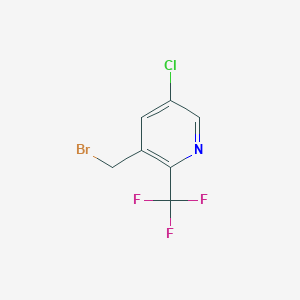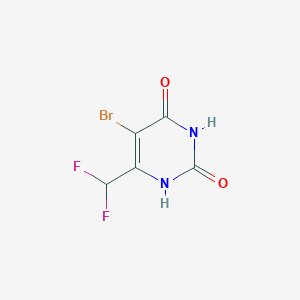
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a nicotinic acid backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as ClCF2H or difluorocarbene precursors . The methoxy group is usually introduced via methylation reactions, while the nitro group can be added through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted nicotinic acid derivatives .
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid exerts its effects is related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)-2-methoxy-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-2-ethoxy-5-nitronicotinic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H6F2N2O5 |
|---|---|
Peso molecular |
248.14 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-2-methoxy-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F2N2O5/c1-17-7-3(8(13)14)2-4(12(15)16)5(11-7)6(9)10/h2,6H,1H3,(H,13,14) |
Clave InChI |
ONDHJIKBEOQQIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)


![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)





